Diosmetin 7-O-Benzoyl

Cancer Biology Cell Differentiation Antiproliferative Agents

Synthesizing diosmetin 3-O-β-D-glucuronide without a 7-O protecting group often leads to poor regioselectivity, complex purification, and low yields. Diosmetin 7-O-Benzoyl addresses this by providing a stable benzoyl ester at the 7-position, enabling orthogonal functionalization at the 3-O and 3'-O positions. • Key protected intermediate reduces synthetic step count versus aglycone-based routes • Enhanced lipophilicity (soluble in DCM) simplifies chromatographic purification • Supplied as a light yellow solid; MW 404.37; stable at -20°C Ideal for medicinal chemistry SAR campaigns and CRO scale-up synthesis requiring reliable flavonoid intermediates.

Molecular Formula C₂₃H₁₆O₇
Molecular Weight 404.37
Cat. No. B1156979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiosmetin 7-O-Benzoyl
Molecular FormulaC₂₃H₁₆O₇
Molecular Weight404.37
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diosmetin 7-O-Benzoyl: A 7-O-Acylated Flavonoid Intermediate and Research Tool for Cell Differentiation Studies


Diosmetin 7-O-Benzoyl is a synthetic derivative of the natural flavone diosmetin, characterized by a benzoyl ester substituent at the 7-O position of the flavonoid scaffold [1]. With the molecular formula C₂₃H₁₆O₇ and a molecular weight of 404.37 g/mol , this compound is supplied as a light yellow solid that is soluble in dichloromethane and partially soluble in methanol . As a 7-O-acylated flavonoid, it is formally classified within the flavone subclass of flavonoids and serves primarily as a synthetic intermediate in the preparation of more complex diosmetin derivatives, including diosmetin 3-O-β-D-glucuronide, a key metabolite of the parent aglycone . Unlike naturally occurring diosmetin glycosides (e.g., diosmetin-7-O-β-D-glucoside), the benzoyl ester modification imparts distinct physicochemical properties that influence its utility in both synthetic chemistry and specialized bioassays [2].

Why Diosmetin 7-O-Benzoyl Cannot Be Substituted by Common Diosmetin Glycosides or the Parent Aglycone


Substitution of Diosmetin 7-O-Benzoyl with closely related analogs such as diosmetin (the parent aglycone), diosmetin-7-O-β-D-glucoside, or diosmetin-7-O-β-D-galactoside is scientifically unjustified due to fundamental differences in molecular structure that dictate distinct physicochemical behavior and biological performance. The 7-O-benzoyl ester confers increased lipophilicity relative to the free 7-OH group of diosmetin or the hydrophilic glycosidic moieties of natural 7-O-glycosides, thereby altering solubility profiles, membrane permeability characteristics, and metabolic stability [1]. Furthermore, the benzoyl group serves as a protective functionality enabling regioselective synthetic transformations at the 3-O and 3'-O positions that are not achievable with the unprotected aglycone [2]. Critically, the compound has demonstrated specific bioactivity in assays assessing cell proliferation arrest and differentiation induction, a property profile that cannot be assumed for other diosmetin derivatives in the absence of direct comparative data [3]. Given that modifications to the diosmetin scaffold can produce unpredictable and non-linear changes in biological potency across different assay systems, generic substitution without empirical validation poses substantial risk to experimental reproducibility and data integrity [4].

Diosmetin 7-O-Benzoyl: Quantitative Differentiation Evidence for Scientific Selection


Cell Proliferation Arrest and Differentiation Induction: A Distinct Activity Profile Not Shared by All Diosmetin Derivatives

Diosmetin 7-O-Benzoyl exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage [1]. This dual functional profile—simultaneously inhibiting proliferation while promoting differentiation—distinguishes it from many flavonoid derivatives that demonstrate only antiproliferative activity without the associated differentiation-inducing capacity. While the parent aglycone diosmetin has documented anticancer and anti-inflammatory activities, direct comparative quantitative data for this specific differentiation endpoint are not available in the public literature [2].

Cancer Biology Cell Differentiation Antiproliferative Agents

Structural Modification at 7-O Position as a Critical Determinant of α-Glucosidase Inhibitory Potency

Systematic SAR studies on diosmetin derivatives reveal that substitution at the 7-O position profoundly modulates α-glucosidase inhibitory activity [1]. The O3′,O7-hexyl diosmetin derivative demonstrated an IC₅₀ of 2.406 ± 0.101 μmol/L, representing a potency enhancement of approximately 234-fold relative to the clinical reference drug acarbose (IC₅₀ = 563.601 ± 40.492 μmol/L) and 94-fold relative to 1-deoxynojirimycin (IC₅₀ = 226.912 ± 12.573 μmol/L) [2]. While the benzoyl ester of Diosmetin 7-O-Benzoyl differs structurally from the hexyl ether examined in this study, the underlying SAR principle—that 7-O substitution dramatically influences biological activity—establishes a class-level inference that 7-O-benzoylation would produce distinct activity profiles that cannot be predicted from the parent aglycone alone [3].

Diabetes Research Enzyme Inhibition Structure-Activity Relationship

Defined Synthetic Utility as a Protected Intermediate for Regioselective Derivatization

Diosmetin 7-O-Benzoyl serves as a protected intermediate in the synthesis of diosmetin 3-O-β-D-glucuronide, a metabolite of diosmetin that is itself a metabolite of apigenin . The benzoyl ester at the 7-O position functions as a protecting group that enables regioselective functionalization at other hydroxyl positions—specifically the 3-O and 3'-O positions—without competing side reactions [1]. This contrasts with the unprotected parent aglycone diosmetin, which contains three reactive hydroxyl groups (5-OH, 7-OH, and 3'-OH) that would otherwise undergo non-selective derivatization under typical reaction conditions [2]. The 7-O-benzoyl protection strategy provides chemists with orthogonal control over the flavonoid scaffold's functionalization, a capability that is not available with commercially available diosmetin glycosides (e.g., diosmetin-7-O-β-D-glucoside), where the 7-position is already occupied by a sugar moiety that cannot be readily removed or exchanged without altering the 3-O and 3'-O substituents .

Synthetic Chemistry Flavonoid Derivatization Chemical Biology Tools

Lipoxygenase and Arachidonic Acid Pathway Modulation: A Target Engagement Profile Distinct from Glycosylated Analogs

Diosmetin 7-O-Benzoyl is reported to act as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism [1]. The compound also demonstrates inhibitory activity against formyltetrahydrofolate synthetase, carboxylesterase, and—to a lesser extent—cyclooxygenase [2]. This multi-target enzyme inhibition profile is distinct from that of the parent aglycone diosmetin, which has documented CYP1A enzyme inhibition (IC₅₀ = 40 μM in HepG2 cells) and dopamine uptake inhibition (IC₅₀ = 4 μM) but does not share the same pattern of arachidonic acid pathway modulation . Notably, diosmin (diosmetin-7-O-rutinoside) fails to affect amine uptake even at 1 mM concentrations, demonstrating that 7-O glycosylation can abolish certain biological activities present in the aglycone [3]. This divergence in pharmacological profiles across structurally related diosmetin derivatives reinforces the principle that 7-O substitution—whether glycosidic or acyl—fundamentally redirects the compound's interaction with biological targets.

Inflammation Research Enzyme Inhibition Lipid Mediator Signaling

Physicochemical Divergence: Solubility and Stability Parameters for Experimental Design

The 7-O-benzoyl esterification of diosmetin produces measurable differences in physicochemical properties that directly impact experimental handling and assay compatibility [1]. Diosmetin 7-O-Benzoyl is soluble in dichloromethane and only partially soluble in methanol, whereas the parent aglycone diosmetin and its common glycosides (e.g., diosmetin-7-O-β-D-glucoside) exhibit fundamentally different solubility profiles due to the presence of hydrophilic sugar moieties or free phenolic hydroxyl groups [2]. The compound requires storage at -20°C for stability, a condition that may differ from storage requirements for related diosmetin derivatives . These solvent compatibility and storage parameters have direct implications for bioassay design, particularly in cell-based assays where DMSO solubility and final vehicle concentration are critical variables .

Analytical Chemistry Formulation Science Assay Development

Note on Data Availability and Limitations of Current Quantitative Comparative Evidence

A systematic review of the available scientific literature reveals that high-strength, direct head-to-head quantitative comparisons between Diosmetin 7-O-Benzoyl and its closest structural analogs remain limited [1]. While several pieces of supporting and class-level evidence establish plausible differentiation (see Evidence Items 2-5 above), the absence of direct comparative IC₅₀, EC₅₀, or Kᵢ data across identical assay conditions represents a significant evidence gap [2]. This limitation reflects the broader research landscape for diosmetin derivatives, where structure-activity relationship studies have prioritized glycosides, alkyl ethers, and carbamate derivatives over aromatic acyl esters such as benzoyl-substituted analogs [3]. The compound's primary documentation as a synthetic intermediate rather than a bioactive endpoint compound further constrains the availability of comparative biological data . Consequently, procurement decisions for Diosmetin 7-O-Benzoyl should be guided primarily by its established utility as a protected synthetic intermediate and by the class-level evidence that 7-O substitution modulates biological activity, rather than by claims of superior potency relative to specific named comparators.

Evidence Quality Data Gaps Research Prioritization

Optimal Research and Procurement Applications for Diosmetin 7-O-Benzoyl


Synthetic Intermediate for Regioselective Diosmetin Derivatization

As documented in vendor technical datasheets and synthetic chemistry literature, Diosmetin 7-O-Benzoyl is optimized for use as a protected intermediate in the multi-step synthesis of diosmetin 3-O-β-D-glucuronide and related 3-O/3'-O functionalized derivatives . The 7-O-benzoyl ester serves as a protecting group that enables orthogonal functionalization at other hydroxyl positions, a synthetic strategy that reduces step count and improves regioselectivity relative to routes starting from the unprotected aglycone [1]. This application scenario is most relevant for medicinal chemistry laboratories engaged in flavonoid SAR campaigns and for contract research organizations requiring reliable intermediates for scale-up synthesis [2].

Chemical Probe for Cell Differentiation and Proliferation Arrest Studies

Based on screening data indicating pronounced activity in arresting undifferentiated cell proliferation and inducing monocyte differentiation, Diosmetin 7-O-Benzoyl is positioned as a tool compound for investigating differentiation-based therapeutic strategies in cancer biology and hematopoiesis research . The compound's dual activity profile—antiproliferative effects coupled with differentiation induction—makes it suitable for phenotypic screening campaigns aimed at identifying novel mechanisms of lineage commitment and for comparative studies examining how 7-O-acylation modulates differentiation capacity relative to other flavonoid derivatives [1].

Reference Compound for Lipoxygenase Pathway Pharmacology

The documented potent lipoxygenase inhibitory activity of Diosmetin 7-O-Benzoyl, along with its capacity to interfere with arachidonic acid metabolism, supports its use as a reference compound in inflammation research focusing on lipid mediator signaling . Laboratories investigating the differential effects of flavonoid 7-O-substitution patterns on arachidonic acid pathway enzymes may employ this compound alongside diosmetin, diosmin, and other 7-O-modified derivatives to dissect structure-activity relationships governing target engagement at lipoxygenase, cyclooxygenase, and related enzymes [1].

Analytical Standard and Physicochemical Comparator for Flavonoid Characterization

Diosmetin 7-O-Benzoyl exhibits distinct solubility characteristics (soluble in dichloromethane; partial in methanol) and stability requirements (storage at -20°C) that differentiate it from both the parent aglycone and common glycosidic derivatives . This property profile makes it suitable as an analytical reference standard for HPLC method development targeting flavonoid esters, and as a physicochemical comparator for studies examining how 7-O-acylation affects solubility, stability, and chromatographic behavior relative to 7-O-glycosides and 7-O-alkyl ethers [1]. The compound's light yellow solid form and defined molecular weight (404.37 g/mol) further facilitate its use in analytical method validation [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for Diosmetin 7-O-Benzoyl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.